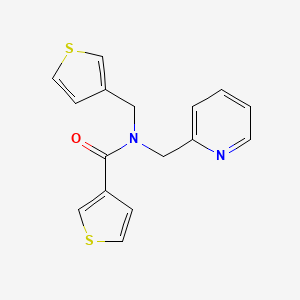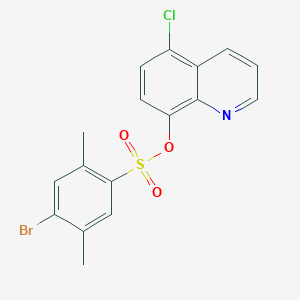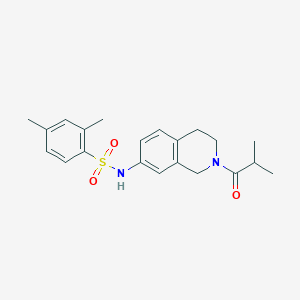
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide" appears to be related to a class of compounds studied for their positive inotropic effects. Specifically, the synthesis of a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines with various substituents on the nitrogen of the quinoline ring was investigated. Among these, the N-isobutyryl derivative was highlighted as a compound of interest due to its significant inotropic activity, which enhances cardiac contractility without markedly increasing heart rate. This activity was found to be partly dependent on an indirect sympathomimetic effect .
Molecular Structure Analysis
The molecular structure of the compound is not directly described in the provided papers. However, it can be inferred that the compound contains an isoquinoline ring, which is a structural motif known to interact with various protein kinases. The presence of the isobutyryl group and the dimethylbenzenesulfonamide moiety suggests that the compound could have a complex interaction with its biological targets, potentially leading to the observed pharmacological effects .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound "this compound". However, the related research indicates that modifications to the isoquinoline ring, such as replacing the naphthalene ring with isoquinoline, can significantly alter the biological activity of these molecules. This suggests that the compound may also participate in chemical reactions that could modulate its activity, such as interactions with protein kinases .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly discussed in the provided papers. Nonetheless, the structural features of the compound, including the isoquinoline ring and the sulfonyl group, imply that it may possess certain physicochemical characteristics such as solubility in organic solvents, potential for hydrogen bonding, and a certain degree of lipophilicity, which could influence its biological activity and pharmacokinetics .
The provided papers do not offer case studies directly related to the compound "this compound". However, the research on related compounds provides valuable insights. For instance, the positive inotropic effect of the N-isobutyryl derivative suggests potential therapeutic applications in conditions where increased cardiac contractility is desired. The study of these compounds' interactions with protein kinases also opens up avenues for further research into their potential as therapeutic agents in various diseases .
Scientific Research Applications
Inhibition of Kinase Activity
Isoquinolinesulfonamides have been studied for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways. One compound in this class, known for its potent and selective inhibition of cyclic AMP-dependent protein kinase (protein kinase A), has shown significant effects on neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells. This inhibition underscores the compound's potential in research involving cell differentiation and signal transduction mechanisms (Chijiwa et al., 1990).
Interactions with Carbonic Anhydrase
Research on isoquinoline sulfonamides also extends to their interactions with carbonic anhydrases, enzymes critical for maintaining pH balance in tissues. Structural studies of such compounds reveal their binding modes and selectivity toward different isozymes of carbonic anhydrases, offering insights for designing selective inhibitors for therapeutic purposes (Mader et al., 2011).
Catalytic Activity and Reaction Mechanisms
Isoquinolinesulfonamides serve as substrates or intermediates in various chemical reactions, highlighting their versatility in synthetic chemistry. Studies have described their roles in facilitating aminocyclization reactions, contributing to the synthesis of complex heterocyclic compounds. Such reactions are pivotal for creating novel molecules with potential pharmaceutical applications (Xiao‐Feng Xia et al., 2016).
Synthesis of Tetrahydropyrroloisoquinolines
Isoquinoline derivatives have been synthesized through 1,3-dipolar cycloaddition reactions, leading to the formation of tetrahydropyrrolo[2,1-a]isoquinolines. These compounds are of interest for further chemical modifications and investigations into their biological activities. Such synthetic approaches contribute to the expansion of isoquinoline-based chemical libraries for drug discovery (Caira et al., 2014).
Exploration of Positive Inotropic Effects
Studies have explored the potential of isoquinoline derivatives as positive inotropic agents, which can increase the force of heart muscle contractions without necessarily affecting the heart rate. This research is crucial for developing new treatments for heart failure and related cardiovascular diseases (Santangelo et al., 1994).
properties
IUPAC Name |
2,4-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-10-9-17-6-7-19(12-18(17)13-23)22-27(25,26)20-8-5-15(3)11-16(20)4/h5-8,11-12,14,22H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMKXHBQFRMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

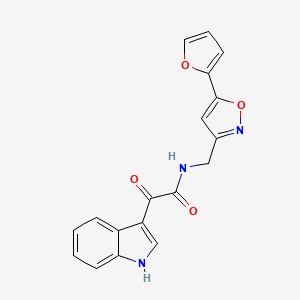
![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

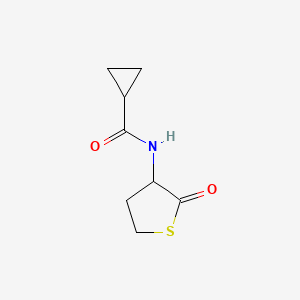


![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

